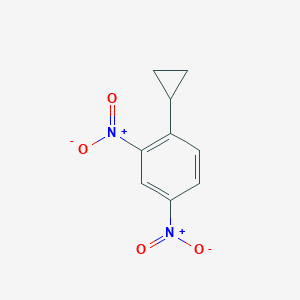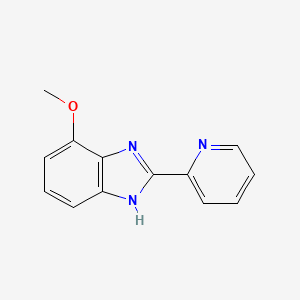
Methyl 2-(3-cyclohexylpropanoylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-cyclohexylpropanoylamino)propanoate, otherwise known as MCPAP, is an organic compound with a wide range of applications in science, research, and industry. It is a colorless to light yellow liquid that is insoluble in water, but soluble in many organic solvents. Its molecular formula is C13H27NO3. MCPAP is used as a reagent in organic synthesis, as a solvent in pharmaceutical manufacturing, and as a starting material for the production of various pharmaceuticals. It is also used as a plasticizer in the production of polymers, and as an intermediate in the production of surfactants.
Mécanisme D'action
MCPAP is used as a reagent in organic synthesis and as a starting material for the production of various pharmaceuticals. The mechanism of action of MCPAP is not yet fully understood, but it is believed to involve the formation of a complex between the MCPAP molecule and the substrate. This complex then acts as a catalyst for the reaction, allowing the desired product to be formed.
Biochemical and Physiological Effects
The biochemical and physiological effects of MCPAP are not yet fully understood. However, it is known to be an effective reagent in organic synthesis and has been used in the production of a variety of pharmaceuticals. It is also known to have a low toxicity, making it suitable for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
MCPAP has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also non-toxic and has a low reactivity. Furthermore, it is highly soluble in many organic solvents, making it easy to work with. However, MCPAP is insoluble in water, which can limit its use in certain experiments.
Orientations Futures
The potential applications of MCPAP are numerous, and further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. It could be used in the development of new pharmaceuticals or in the synthesis of peptides and other biologically active molecules. Additionally, further research could be done to explore the potential use of MCPAP as a plasticizer or as an intermediate in the production of surfactants. Finally, further research could be done to explore the potential use of MCPAP in the synthesis of other organic compounds.
Méthodes De Synthèse
MCPAP is synthesized by a process known as the Grignard reaction. This involves the reaction of a magnesium halide with an alkyl halide in the presence of a base. The resulting product is an organomagnesium compound, which can then be reacted with an appropriate aldehyde or ketone to form the desired product. The Grignard reaction is a versatile method for the synthesis of a variety of organic compounds, and is widely used in organic synthesis.
Applications De Recherche Scientifique
MCPAP is used extensively in scientific research, particularly in the field of medicinal chemistry. It is used as a reagent in the synthesis of a wide range of pharmaceuticals and other compounds. It is also used as a starting material for the synthesis of a variety of organic compounds, including surfactants, plasticizers, and other industrial chemicals. MCPAP is also used in the synthesis of peptides and other biologically active molecules.
Propriétés
IUPAC Name |
methyl 2-(3-cyclohexylpropanoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-10(13(16)17-2)14-12(15)9-8-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKJHAKKNSYLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CCC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391663 |
Source


|
| Record name | methyl 2-(3-cyclohexylpropanoylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6049-23-6 |
Source


|
| Record name | methyl 2-(3-cyclohexylpropanoylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid](/img/structure/B6614221.png)

![Thieno[2,3-d]pyrimidin-4-amine, N-(2-methoxyphenyl)-](/img/structure/B6614232.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)



